molecular formula C6H8N2<br>C6H8N2<br>C6H5NHNH2 B124118 Phenylhydrazine CAS No. 100-63-0

Phenylhydrazine

Cat. No. B124118
Key on ui cas rn: 100-63-0
M. Wt: 108.14 g/mol
InChI Key: HKOOXMFOFWEVGF-UHFFFAOYSA-N
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Patent
US07087634B2

Procedure details

Similar to Example 1, phenyl hydrazine (7.5 mmol, 0.8 g) and 2-acetyl-3-oxo-butyric acid ethyl ester (7.5 mmol, 1.3 g) were mixed in a solution of 50% pyridine in ethanol. The solvents were removed under vacuum and the oil resuspended in chloroform. The resulting suspension was washed with 5% sodium bicarbonate, 5% hydrochloric acid, and then brine. The organic layer was dried over NaSO4, the solids filtered, and the solvents removed under vacuum. The crude material was purified over silica gel to yield the named product as an oil. 1H-NMR (CDCl3, ppm): 1.37 t (3H); 2.51 s (6H); 4.32 q (2H); 7.42 bs (5H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]([O:11][C:12](=[O:20])[CH:13]([C:17](=O)[CH3:18])[C:14](=O)[CH3:15])[CH3:10].N1C=CC=CC=1>C(O)C>[CH2:9]([O:11][C:12]([C:13]1[C:14]([CH3:15])=[N:8][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:17]=1[CH3:18])=[O:20])[CH3:10]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)C(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum
WASH
Type
WASH
Details
The resulting suspension was washed with 5% sodium bicarbonate, 5% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over NaSO4
FILTRATION
Type
FILTRATION
Details
the solids filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified over silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NN(C1C)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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